4-(Pyrimidin-2-yl)piperazin-2-one
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Overview
Description
4-(Pyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidinyl)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield the target compound . The reaction conditions include:
Alkaline Conditions: Use of bases such as sodium hydroxide or potassium carbonate.
Acidic Hydrolysis: Use of acids like hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, solvents like methylene dichloride or chloroform, and efficient purification techniques to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: Commonly with halogenated compounds.
Cyclization Reactions: Formation of fused heterocyclic systems.
Reductive Amination: Introduction of amine groups.
Common Reagents and Conditions:
Substitution Reactions: Use of halogenated reagents like 2-chloropyrimidine.
Cyclization Reactions: Catalysts such as palladium or copper.
Reductive Amination: Reducing agents like sodium borohydride.
Major Products:
Substitution Products: Derivatives with different substituents on the piperazine ring.
Cyclization Products: Fused heterocyclic compounds with potential biological activities.
Scientific Research Applications
4-(Pyrimidin-2-yl)piperazin-2-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Pyrimidyl)piperazine: Shares a similar structure but differs in its pharmacological profile.
1-(2-Pyridyl)piperazine: Another piperazine derivative with distinct biological activities.
1-Phenylpiperazine: Known for its use in various therapeutic applications.
Uniqueness: 4-(Pyrimidin-2-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable intermediate in drug synthesis .
Properties
IUPAC Name |
4-pyrimidin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKPEKYKCQVLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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